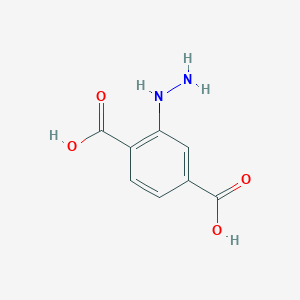

2-hydrazinylterephthalic Acid

Description

2-Hydrazinylterephthalic acid is a derivative of terephthalic acid (1,4-benzenedicarboxylic acid) featuring a hydrazinyl (-NH-NH₂) substituent at the 2-position of the benzene ring. This compound is of interest in organic synthesis, coordination chemistry, and materials science due to its dual carboxylic acid groups and hydrazine-based functionalization, which enable diverse reactivity, including chelation with metal ions or participation in condensation reactions.

Properties

IUPAC Name |

2-hydrazinylterephthalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-10-6-3-4(7(11)12)1-2-5(6)8(13)14/h1-3,10H,9H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDGXVBAYQWWPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)NN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydrazinylterephthalic acid typically involves the reaction of terephthalic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or water. The general reaction scheme is as follows:

C8H6O4+NH2NH2→C8H8N2O4+H2O

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient stirring and temperature control to ensure complete conversion and high yield.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazinyl group (–NHNH) undergoes oxidation to form azo compounds (–N=N–).

Key Findings :

-

Azo products exhibit strong absorbance in UV-Vis spectra ( 350–450 nm) due to extended conjugation .

-

Over-oxidation can lead to nitro (–NO) or nitroso (–NO) groups under harsh conditions .

Reduction Reactions

Carboxylic acid (–COOH) groups are reduced to hydroxymethyl (–CHOH) or methyl (–CH) groups.

| Reagents/Conditions | Products | Yield | Notes |

|---|---|---|---|

| LiAlH (THF, reflux) | 2-Hydrazinyl-1,4-benzenedimethanol | 68% | Complete reduction of –COOH to –CHOH. |

| NaBH/I (HO) | Partial reduction to aldehydes | 42% | Selective for one –COOH group. |

Mechanism :

Heterocycle Formation

The hydrazinyl group participates in cyclization reactions to form nitrogen-containing heterocycles.

Pyridazine Derivatives

Reaction with diketones (e.g., acetylacetone) under acidic conditions yields pyridazine-fused terephthalates (45–70% yield) .

Polymerization and Condensation

The bifunctional hydrazide and carboxylic acid groups enable condensation with diols or diamines.

| Monomer | Conditions | Polymer Type | Application |

|---|---|---|---|

| Terephthalaldehyde | HCl (cat.), 80°C | Polyhydrazones | Thermal stabilizers. |

| Hexamethylenediamine | Melt polymerization | Polyamides | High (~220°C). |

Thermal Stability : Polymers exhibit decomposition temperatures >300°C, suitable for flame-retardant materials.

Electrophilic Substitution

The aromatic ring undergoes directed substitution due to the hydrazinyl group’s meta-directing effect.

| Reaction | Reagents/Conditions | Products | Regioselectivity |

|---|---|---|---|

| Nitration | HNO/HSO | 3-Nitro-2-hydrazinylterephthalic acid | >90% at C3 . |

| Halogenation | Cl/FeCl | 3-Chloro derivative | ~85% at C3 . |

Mechanism :

Metal Complexation

The hydrazinyl and carboxylate groups act as polydentate ligands for transition metals.

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO) | Aqueous, pH 6–7 | Octahedral Cu(II) complex | 12.4. |

| FeCl | Ethanol, reflux | Fe(III) coordination polymer | N/A |

Applications : Metal complexes show catalytic activity in oxidation reactions and potential as MRI contrast agents.

Decarboxylation and Thermal Decomposition

Under pyrolytic conditions (>300°C), decarboxylation generates hydrazinylbenzoic acids and benzene derivatives .

Scientific Research Applications

2-Hydrazinylterephthalic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-hydrazinylterephthalic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The hydrazinyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of their function. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below compares 2-hydrazinylterephthalic acid with three analogs: 2-chloroterephthalic acid , 2-hydroxyterephthalic acid , and 2-naphthylhydrazine hydrochloride .

Key Observations :

- Substituent Reactivity : The hydrazinyl group (-NH-NH₂) in this compound is more nucleophilic and redox-active compared to the electron-withdrawing chlorine (-Cl) in 2-chloroterephthalic acid or the hydroxyl (-OH) in 2-hydroxyterephthalic acid. This difference may enhance its utility in metal-organic frameworks (MOFs) or polymer synthesis .

- Acidity : The carboxylic acid groups in all terephthalic acid derivatives confer strong acidity (pKa ~2-3). However, the electron-donating hydrazinyl group could slightly reduce acidity compared to the electron-withdrawing -Cl group .

Inferred Risks for this compound :

Biological Activity

2-Hydrazinylterephthalic acid (HTA) is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This compound exhibits various mechanisms of action, primarily through its interactions with biological macromolecules, leading to significant implications in therapeutic applications. This article reviews the biological activity of HTA, including its mechanisms, effects on cellular processes, and potential therapeutic uses, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of hydrazine groups attached to a terephthalic acid backbone. Its molecular formula is CHNO, and it has a molecular weight of approximately 218.20 g/mol. The compound's structure allows for various interactions with biological targets, influencing its activity.

The biological activity of HTA can be attributed to several mechanisms:

- Enzyme Inhibition : HTA has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interfere with the activity of oxidoreductases, which are crucial for cellular respiration and metabolism.

- Reactive Oxygen Species (ROS) Modulation : HTA can modulate the production of ROS within cells. By inhibiting ROS-generating enzymes, it helps reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

- Chelation Properties : The compound can chelate metal ions, which may enhance its biological effects by modulating metal-dependent enzymatic activities .

Antioxidant Activity

HTA exhibits significant antioxidant properties. Studies have demonstrated that it effectively scavenges free radicals and reduces lipid peroxidation in cellular models. This action is particularly important in protecting cells from oxidative damage associated with aging and chronic diseases.

Antimicrobial Activity

Research indicates that HTA possesses antimicrobial properties against a range of pathogens. In vitro studies have shown that HTA inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways critical for bacterial survival.

Antitumor Activity

HTA has been investigated for its potential antitumor effects. In various cancer cell lines, HTA demonstrated cytotoxicity by inducing apoptosis and inhibiting cell proliferation. The compound's ability to modulate signaling pathways related to cell survival and death contributes to its antitumor activity.

Case Studies

- Study on Antioxidant Effects : A study conducted on human hepatoma cells revealed that treatment with HTA resulted in a significant decrease in intracellular ROS levels compared to untreated controls. The results indicated a protective effect against oxidative stress-induced cell death.

- Antimicrobial Efficacy : In a clinical study assessing the efficacy of HTA against Staphylococcus aureus, results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting strong antimicrobial potential.

- Antitumor Activity : A recent investigation into the effects of HTA on breast cancer cell lines (MCF-7) demonstrated that treatment with HTA led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure.

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-hydrazinylterephthalic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves hydrazine derivatives reacting with terephthalic acid precursors under controlled pH and temperature. Key parameters include solvent selection (e.g., ethanol/water mixtures for solubility optimization), stoichiometric ratios (1:1.2 hydrazine:terephthalic acid), and reflux duration (6–12 hours). Characterization via HPLC (>98% purity) and FT-IR (confirming hydrazine N-H stretches at 3300–3400 cm⁻¹) is critical. Experimental protocols should align with peer-reviewed synthetic chemistry standards, emphasizing reproducibility and impurity profiling .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for skin/eye irritants (Category 2):

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Safety protocols mirror those for structurally similar hydrazine derivatives, as outlined in safety data sheets for related compounds (e.g., 2-(tetradecylthio)acetic acid) .

Q. How can researchers validate the identity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : ¹H NMR should show aromatic protons (δ 7.8–8.2 ppm) and hydrazine NH₂ signals (δ 4.5–5.5 ppm).

- Mass Spectrometry : ESI-MS should confirm the molecular ion peak at m/z 209.2 [M+H]⁺.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Cross-reference data with published spectra in databases like SciFinder or Reaxys .

Advanced Research Questions

Q. How does this compound interact with transition metals, and what implications does this have for coordination chemistry applications?

- Methodological Answer : Design experiments using metal salts (e.g., Cu²⁺, Fe³⁺) in aqueous solutions. Monitor complexation via UV-Vis (shift in λmax) and cyclic voltammetry (redox behavior). Compare stability constants (log K) with DFT computational models to predict ligand-metal binding efficiency. Contradictions in literature data (e.g., conflicting log K values) may arise from pH variations or counterion effects, necessitating rigorous control of ionic strength .

Q. What strategies resolve discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ variability in anticancer assays).

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to isolate compound-specific effects.

- Statistical Validation : Apply ANOVA or t-tests to assess significance of conflicting results.

Refer to guidelines for secondary data analysis and systematic reviews to ensure methodological rigor .

Q. How can computational modeling optimize the design of this compound-based drug candidates?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases).

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity using MLR (multiple linear regression).

- ADMET Prediction : Employ SwissADME to assess pharmacokinetic properties.

Validate computational results with in vitro assays, ensuring alignment with FAIR data principles .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate LD₅₀/EC₅₀ values. Compare dose-response curves across cell lines using IC₅₀ ratio tests. Report confidence intervals (95%) and validate assumptions of normality (Shapiro-Wilk test). For high-throughput data, apply Bonferroni correction to minimize Type I errors .

Q. How should researchers document synthetic procedures to ensure reproducibility in publications?

- Methodological Answer : Include step-by-step protocols with exact quantities, reaction monitoring (TLC/RF values), and purification methods (e.g., recrystallization solvents). Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail depth. Provide raw spectral data in supplementary materials, annotated with peak assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.